molecular formula C7H5F2NO B103285 2,6-Difluorobenzamide CAS No. 18063-03-1

2,6-Difluorobenzamide

Cat. No. B103285
CAS RN: 18063-03-1
M. Wt: 157.12 g/mol
InChI Key: AVRQBXVUUXHRMY-UHFFFAOYSA-N
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Description

2,6-Difluorobenzamide is a chemical compound that has been the subject of various studies due to its importance as an organic reaction intermediate, particularly in the synthesis of benzoyl urea insecticide . The compound is characterized by the presence of two fluorine atoms attached to a benzamide ring, which significantly influences its chemical and physical properties .

Synthesis Analysis

The synthesis of this compound has been achieved through different methods. One approach involves the fluorination and hydrolysis of 2,6-dichlorobenzonitrile using hydrogen peroxide, resulting in a high overall product yield of 80.5% and a melting point of 145.4-145.6°C . Another method includes the fluorization of 2,6-dichlorobenzonitrile with DMF, followed by an alkaline catalytic reaction, yielding the product with a purity of 98.5% . Additionally, a green preparation technology has been studied, which involves non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water, providing a yield of 64.27% at 523.15 K after 300 minutes . A biocatalytic approach using Rhodococcus ruber CGMCC3090 resting cells has also been reported, offering high yield and chemoselectivity without forming acids or other by-products .

Molecular Structure Analysis

The molecular structure of this compound has been characterized by various spectroscopic techniques. Infrared (IR) spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been used to confirm the structure of synthesized compounds . The presence of fluorine atoms in the molecule has been shown to induce non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring, which is significant for its biological activity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. It has been used as a starting material for the carbonylative formation of N-acetyl-2,6-difluorobenzamide through N–H bond activation with a Ni(II) complex supported with phosphine ligands . The reaction mechanism involves N–H bond cleavage and carbonylative reductive elimination on the nickel center . Additionally, this compound can be converted into 2,6-difluoroaniline by the Hofmann reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The compound's melting point has been reported, and its structure has been confirmed by IR and NMR spectroscopy . The fluorine atoms contribute to the molecule's non-planarity, which affects its interactions with biological targets . The chemoselectivity and efficiency of its production have been highlighted in studies, emphasizing its suitability for industrial applications due to high yield, low cost, and environmental friendliness .

Scientific Research Applications

Synthesis and Production

2,6-Difluorobenzamide is synthesized from 2,6-dichlorobenzonitrile through various methods, including fluorination and hydrolysis, with an emphasis on high yield and environmental friendliness. For example, one study achieved a product yield of 80.5% and a melting point of 145.4-145.6°C, highlighting the efficiency of the process (Li Xiu-lian, 2009). Another approach utilized recombinant Escherichia coli expressing nitrile hydratase for efficient production, optimizing parameters like temperature and substrate loading for high yields (Zhengfei Yang et al., 2018).

Environmental Impact and Alternative Methods

Research has focused on reducing environmental impact in the production of this compound. One study explored a green preparation technology through non-catalytic hydrolysis in high-temperature liquid water, providing a less pollutive method (Ren Haoming, 2011). Another technique involved using resting cells of Rhodococcus ruber for chemoselective biocatalytic hydrolysis, emphasizing its high yield and environmental friendliness (Rui Tang et al., 2017).

Role in Antibacterial Research

This compound derivatives have been investigated for their antibacterial properties. Studies have focused on modifying its structure to enhance its potency against bacteria like Staphylococcus aureus. For example, the introduction of a 1,4-benzodioxane-2-methyl residue resulted in potent antistaphylococcal compounds (G. Chiodini et al., 2015). In a similar vein, research has delved into the synthesis of novel this compound derivatives to inhibit bacterial cell division, showing promising antibacterial activity (Fangchao Bi et al., 2017).

Molecular and Structural Analysis

The molecular and structural properties of this compound and its derivatives have been extensively studied. Investigations include conformational analysis, molecular docking, and exploring the impact of fluorination on molecular interactions and activity against bacteria (Thibaut Barbier et al., 2023). Understanding these aspects is crucial for developing more effective antibacterial agents.

Mechanism of Action

Target of Action

The primary target of 2,6-Difluorobenzamide is the bacterial cell division protein FtsZ . FtsZ is a key protein in bacterial division and has emerged as a potential target due to its ubiquitous expression and its homology to eukaryotic β-tubulin .

Mode of Action

This compound interacts with FtsZ through strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . Precisely, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The docking simulation in the allosteric binding site also confirms the critical importance of the hydrogen bonds between the carboxamide group with the residues Val207, Leu209, and Asn263 .

Biochemical Pathways

The interaction of this compound with FtsZ inhibits the normal assembly of the Z-ring, a critical step in bacterial cell division . This disruption of the Z-ring formation affects the downstream process of bacterial cell division, leading to the inhibition of bacterial growth .

Result of Action

The molecular effect of this compound’s action is the disruption of the normal assembly of the Z-ring in bacterial cells . This leads to the cellular effect of inhibited bacterial cell division, thereby preventing bacterial growth .

Action Environment

The biocatalytic process of producing this compound from 2,6-difluorobenzonitrile has been optimized for key parameters including temperature, pH, substrate loading, and substrate feeding mode . These environmental factors can influence the efficacy and stability of this compound.

Safety and Hazards

2,6-Difluorobenzamide is harmful if swallowed and inhaled, and it causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

2,6-Difluorobenzamide is an important intermediate with many applications in pesticide industries . A non-buffer whole-cell bioconversion system was developed in recombinant E. coli for conversion of 2,6-difluorobenzonitrile to this compound . This system was performed in a 30-L scale for future industrial application .

Biochemical Analysis

Biochemical Properties

2,6-Difluorobenzamide interacts with various enzymes and proteins in biochemical reactions. It has been found to exhibit inhibitory effects on store-operated calcium channels (SOCs), which play a crucial role in regulating cellular processes such as cell migration .

Cellular Effects

In cellular processes, this compound has been shown to have significant effects. For instance, it has been found to inhibit the activation of SOCs, thereby influencing cell migration . This suggests that this compound could potentially influence various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key residues of the allosteric pocket of proteins. It forms strong hydrophobic interactions with these residues, specifically between the 2-fluoro substituent and residues Val203 and Val297, and between the 6-fluoro group and the residues Asn263 . This interaction influences the function of these proteins at the molecular level.

properties

IUPAC Name

2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRQBXVUUXHRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073417
Record name Benzamide, 2,6-difluoro-
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Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

18063-03-1
Record name 2,6-Difluorobenzamide
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Record name 2,6-Difluorobenzamide
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Record name Benzamide, 2,6-difluoro-
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Record name Benzamide, 2,6-difluoro-
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Record name 2,6-difluorobenzamide
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Record name 2,6-DIFLUOROBENZAMIDE
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Synthesis routes and methods I

Procedure details

To 240 g of concentrated sulfuric acid and 24 ml of water are added dropwise, at room temperature, 100 g (0.72 mol) of 2,6-difluorobenzonitrile. The reaction mixture is stirred at 80°-85° C. for 12 hours, and then poured into 1.2 kg of ice-water; the mixture is stirred for 30 minutes and subsequently filtered. The crystals are washed neutral with water, and are afterwards dried at 85° C. in vacuo; yield: 91.0 g (80.6%), melting point: 140°-141.5° C.
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240 g
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24 mL
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ice water
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1.2 kg
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Synthesis routes and methods II

Procedure details

The suspension of the bacterial cells (corresponding to 5.92 mg of the dry cells) obtained in Example 8 was added to 4 ml of the reaction solution containing 10 mM of a potassium phosphate buffer (pH 8.0) and 0.5 M of 2,6-difluorobenzonitrile, and the reaction was conducted at 25° C. with adding 0.5 M of 2,6-difluorobenzonitrile to the reaction solution after 2,4,6 and 8 hours from the initiation of the reaction, respectively. After 22 hours from the initiation of the reaction, 2.5 M (393 g/lit.) of 2,6-difluorobenzamide was produced with a 100% conversion.
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potassium phosphate
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Synthesis routes and methods III

Procedure details

For example, when 3-chloro-2,6-difluorobenzonitrile is dissolved in methanol and reacted with hydrogen gas in the presence of palladium-carbon catalyst and triethylamine under the hydrogen pressure of 5 kg/cm2, the DFBN is obtainable. The DFBN is then heated and dissolved at 70° C. and dropwise added to 90% sulfuric acid, and the reaction is performed at 70° to 80° C. to obtain a 2,6-difluorobenzamide. The product is then dissolved in 1,2-dichloroethane and an oxyalyl chloride is dropwise added to the solution at 20° to 40° C., and the reaction is performed under reflux to obtain 2,6-difluorobenzoyl isocyanate. A dioxane solution of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy) aniline is dropwise added to a dioxane solution of the isocyanate at 40° to 50° C. and the reaction was performed to obtain N-(2,6-difluorobenzoyl)-N'-[3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]urea having a melting point of 203° to 205° C. This derivative is effective to combat a various kinds of undesirable insects, as disclosed in the Japanese Unexamined Patent Publication 125677/1979, U.S. Pat. Nos. 4,173,637, 4,173,638 and 4,310,530.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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